molecular formula C13H11NO4 B3173641 7-Ethylquinoline-2,3-dicarboxylic acid CAS No. 948290-58-2

7-Ethylquinoline-2,3-dicarboxylic acid

Cat. No.: B3173641
CAS No.: 948290-58-2
M. Wt: 245.23 g/mol
InChI Key: GPRLFEBBHDQRCB-UHFFFAOYSA-N
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Description

7-Ethylquinoline-2,3-dicarboxylic acid is a useful research compound. Its molecular formula is C13H11NO4 and its molecular weight is 245.23 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-ethylquinoline-2,3-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4/c1-2-7-3-4-8-6-9(12(15)16)11(13(17)18)14-10(8)5-7/h3-6H,2H2,1H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPRLFEBBHDQRCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=NC(=C(C=C2C=C1)C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40589167
Record name 7-Ethylquinoline-2,3-dicarboxylic acid
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URL https://comptox.epa.gov/dashboard/DTXSID40589167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

948290-58-2
Record name 7-Ethylquinoline-2,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40589167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextualization Within Quinoline Chemistry and Heterocyclic Compounds Research

Quinoline (B57606), a bicyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone of heterocyclic chemistry. iipseries.org First isolated from coal tar in 1834, the quinoline scaffold is present in a vast array of naturally occurring alkaloids, most notably quinine (B1679958), a potent antimalarial drug. iipseries.orgnih.gov The presence of the nitrogen atom in the ring system imparts basic properties and provides a site for various chemical modifications, leading to a diverse range of derivatives with a wide spectrum of biological activities. biointerfaceresearch.com

The study of quinoline and its derivatives has been a fertile ground for the development of new synthetic methodologies. A variety of named reactions, including the Skraup, Doebner-von Miller, Friedländer, and Pfitzinger syntheses, have been developed to construct the quinoline ring system from simpler precursors. iipseries.orgnih.gov These methods allow for the introduction of various substituents onto the quinoline core, enabling the synthesis of a vast library of compounds for screening in drug discovery and materials science. nih.gov The continuous development of more efficient and environmentally friendly synthetic routes to quinolines remains an active area of research. nih.gov

Significance of Dicarboxylic Acid Functionalities in Chemical Systems

The presence of two carboxylic acid groups on an organic molecule, as seen in 7-Ethylquinoline-2,3-dicarboxylic acid, introduces several important chemical properties. Dicarboxylic acids are, by definition, di-protic acids, meaning they can donate two protons. The proximity of the two carboxyl groups can influence their acidity.

In the context of quinoline (B57606) derivatives, the dicarboxylic acid functionality can play a crucial role in their biological activity. Carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions with biological targets such as enzymes and receptors. researchgate.net For instance, some quinoline carboxylic acid derivatives have been investigated for their potential as anticancer, antibacterial, and anti-inflammatory agents. researchgate.netsapub.orgjneonatalsurg.com The ability of the dicarboxylic acid moiety to chelate metal ions can also be a key feature in the mechanism of action of certain biologically active compounds.

Historical Context of Quinoline Based Compound Investigations

Direct Synthesis Approaches

Direct synthesis approaches aim to construct the this compound molecule in a manner where the core heterocyclic structure and the carboxylic acid functionalities are installed in a concerted or sequential process without extensive protecting group chemistry or intermediate functional group manipulations.

Condensation Reactions in Quinoline Dicarboxylic Acid Synthesis

Condensation reactions are foundational in heterocyclic chemistry for building ring systems from acyclic precursors. The Friedländer and Pfitzinger reactions are two of the most powerful methods for quinoline synthesis and can be adapted for this target.

The Friedländer Synthesis involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group. wikipedia.orgorganicreactions.orgorganic-chemistry.org For the synthesis of the target compound, this would hypothetically involve the reaction between 2-amino-4-ethylbenzaldehyde and a dicarbonyl compound like diethyl oxalacetate. The reaction proceeds through an initial aldol-type condensation followed by cyclization and dehydration to form the quinoline ring system. wikipedia.org The use of catalysts such as iodine, p-toluenesulfonic acid, or various Lewis acids can facilitate this transformation. wikipedia.orgjk-sci.com

The Pfitzinger Reaction (also known as the Pfitzinger-Borsche reaction) provides a direct route to quinoline-4-carboxylic acids from the reaction of isatin with a carbonyl compound in the presence of a strong base. wikipedia.orgiipseries.org The mechanism begins with the basic hydrolysis of the isatin amide bond to form an intermediate keto-acid. wikipedia.org This intermediate then condenses with a carbonyl compound to form an imine, which subsequently cyclizes and dehydrates to yield the quinoline ring. wikipedia.org To prepare the target molecule, one would start with 5-ethylisatin. While the classic Pfitzinger reaction yields a 4-carboxylic acid, modifications using appropriate keto-esters can lead to dicarboxylic acid derivatives. For instance, the reaction between substituted isatins and ethyl 3-oxobutanoate has been used to prepare diethyl 2-methylquinoline-3,4-dicarboxylates, demonstrating the potential of this reaction to create dicarboxylated quinoline systems. globethesis.com

Table 1: Comparison of Condensation Reactions for Quinoline Synthesis
ReactionPrecursorsCatalyst/ConditionsProduct TypeReference
Friedländer Synthesis 2-Aminoaryl aldehyde/ketone + α-Methylene carbonylAcid or Base (e.g., TFA, NaOH, Iodine)Substituted Quinolines wikipedia.org, organicreactions.org
Pfitzinger Reaction Isatin + Carbonyl CompoundStrong Base (e.g., KOH) in Alcohol/WaterQuinoline-4-carboxylic acids wikipedia.org, researchgate.net
Modified Pfitzinger Substituted Isatin + Keto-esterTMSCl in EthanolQuinoline dicarboxylates globethesis.com

Oxidation Strategies for Quinoline Derivatives

Oxidation provides a powerful route for introducing carboxylic acid functionalities. This can be achieved either by oxidizing existing alkyl substituents on a pre-formed quinoline ring or, more arduously, by oxidative cleavage of the benzene (B151609) portion of the quinoline core. The quinoline ring itself is generally resistant to oxidation, but its substituents can be more susceptible. rsc.org

A plausible strategy for synthesizing this compound would involve the synthesis of a precursor like 7-ethyl-2,3-dimethylquinoline, followed by the selective oxidation of the two methyl groups. Catalytic aerobic oxidation using palladium complexes has been shown to be effective for the regioselective oxidation of substituted 8-methylquinolines to the corresponding 8-quinoline carboxylic acids, albeit as minor products compared to the acetate esters formed in an AcOH–Ac₂O medium. rsc.orgresearchgate.netrsc.org This highlights the potential for metal-catalyzed C-H activation and oxidation of alkyl groups on the quinoline nucleus. Other oxidizing agents like potassium permanganate (B83412) (KMnO₄) or nitric acid under harsh conditions can also be used, though selectivity can be a significant challenge.

Modern enzymatic methods offer a greener and more selective alternative. For example, quinoline 2-oxidoreductase is known to initiate the microbial degradation of quinoline by hydroxylating the C-2 position, a preliminary step toward the formation of a carboxylic acid group at that position. rsc.org

Cyclization and Functional Group Transformation Strategies

Modern synthetic methods offer sophisticated cyclization strategies that can construct highly functionalized quinolines directly. These often involve transition-metal catalysis or intramolecular rearrangements.

One such approach is the electrophilic cyclization of N-(2-alkynyl)anilines. This method uses electrophiles like ICl, I₂, or Br₂ to induce a 6-endo-dig cyclization, affording 3-halo-substituted quinolines under mild conditions. nih.gov While this directly installs a functional group handle at the 3-position, further transformations would be needed to create the dicarboxylic acid.

More direct are transition-metal-catalyzed C-H activation and annulation reactions. For instance, rhodium-catalyzed cyclization between aniline (B41778) derivatives and alkynyl esters provides a regioselective route to quinoline carboxylates. mdpi.com This method leverages the catalytic cycle to activate a C-H bond on the aniline and facilitate its addition to the alkyne, followed by cyclization to build the quinoline ring with an ester group already in place. mdpi.com Similarly, iodine-mediated desulfurative cyclization has been developed for the synthesis of quinolines from o-aminothiophenol and 1,3-ynones, proceeding through a 1,5-benzothiazepine intermediate. rsc.org

Indirect and Multi-step Synthetic Pathways

Indirect routes involve the initial synthesis of a stable intermediate, such as an ester, which is then converted to the final dicarboxylic acid in a subsequent step. These multi-step pathways often offer advantages in terms of purification, yield, and accessibility of starting materials.

Esterification and Subsequent Hydrolysis Routes

A common and highly effective strategy in the synthesis of carboxylic acids is to first prepare the corresponding ester, which is often easier to synthesize, purify, and handle. The synthesis of diethyl or dimethyl quinoline-2,3-dicarboxylate is a known process, which can then be readily hydrolyzed to the target dicarboxylic acid. google.com

For example, a novel route involves the reaction of 2-nitrobenzaldehydes with diethyl (diethoxyphosphinyl)succinate under alkaline conditions (a modified Wittig reaction) to produce diethyl quinoline-2,3-dicarboxylate N-oxides. Subsequent reduction of the N-oxide with phosphorus trichloride yields the desired diethyl quinoline-2,3-dicarboxylate. acs.org Adapting this synthesis by starting with 4-ethyl-2-nitrobenzaldehyde would lead directly to the diethyl ester of the target molecule.

Once the diester is obtained, it can be converted to the dicarboxylic acid via hydrolysis. This is typically achieved under either acidic or basic conditions. google.com Acid-catalyzed hydrolysis involves protonation of a carbonyl oxygen, making the carbonyl carbon more electrophilic for nucleophilic attack by water. rsc.orgmasterorganicchemistry.com Basic hydrolysis (saponification) involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon, followed by acidification to yield the carboxylic acid.

Table 2: Representative Hydrolysis Conditions
SubstrateReagentsConditionsProductReference
Diethyl quinoline-2,3-dicarboxylate15% NaOH (aq)Reflux, 8 hoursQuinoline-2,3-dicarboxylic acid google.com
Diethyl 6-bromo-2-(phenoxymethyl)quinoline-3,4-dicarboxylateKOHHydrolysis6-Bromo-2-(phenoxymethyl)quinoline-3,4-dicarboxylic acid globethesis.com
Various Quinoline EstersLiOH or NaOH in THF/H₂ORoom Temperature, overnightCorresponding Quinoline Carboxylic Acids nih.gov

Modified Doebner-von Miller Pathway Applications

The Doebner-von Miller reaction and the closely related Doebner reaction are classic methods for quinoline synthesis that start from anilines. iipseries.orgwikipedia.org

The Doebner-von Miller reaction specifically involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst. wikipedia.orgsynarchive.com It typically yields 2- and/or 4-substituted quinolines and is not the most direct route to a 2,3-dicarboxylic acid.

The Doebner reaction , however, is highly relevant as it is a three-component reaction between an aniline, an aldehyde, and pyruvic acid to form quinoline-4-carboxylic acids. wikipedia.orgresearchgate.net The mechanism is thought to proceed either through an initial aldol (B89426) condensation of the aldehyde and pyruvic acid, followed by a Michael addition of the aniline, or through the initial formation of a Schiff base between the aniline and aldehyde, which then reacts with pyruvic acid. wikipedia.org In either case, subsequent cyclization and oxidation yield the quinoline-4-carboxylic acid. youtube.com To synthesize a precursor for the target molecule, 4-ethylaniline (B1216643) would be used as the aniline component. While this reaction directly installs a carboxylic acid at the 4-position, it does not provide the 2,3-dicarboxylic acid substitution pattern. However, its utility in creating quinoline carboxylic acids from simple precursors is significant. Recent advancements have focused on optimizing this reaction, for example, by using BF₃·THF as a catalyst to improve yields, especially with substituted anilines. nih.gov

Pfitzinger Reaction Adaptations for Dicarboxylic Acids

The Pfitzinger reaction, a cornerstone in quinoline synthesis, traditionally involves the condensation of isatin with a carbonyl compound in the presence of a base to yield quinoline-4-carboxylic acids. wikipedia.orgijsr.net For the synthesis of dicarboxylic acids such as this compound, this reaction requires significant modification. The key adaptation involves the use of a dicarbonyl compound or a keto-ester that can provide the necessary carbon framework for the second carboxylic acid group.

To synthesize the target molecule, a plausible Pfitzinger-type approach would involve the reaction of 5-ethylisatin with a pyruvate derivative or a similar three-carbon α,β-dicarbonyl compound under basic conditions. The ethyl group at the 5-position of the isatin ring would ultimately be incorporated as the 7-ethyl substituent on the quinoline ring. The reaction proceeds through the initial base-catalyzed hydrolysis of the isatin to an isatoic acid intermediate. This is followed by condensation with the dicarbonyl compound, cyclization, and subsequent dehydration to form the quinoline ring system. wikipedia.orgijsr.net

Reactant 1Reactant 2BaseProduct
5-EthylisatinDiethyl oxaloacetatePotassium Hydroxide7-Ethylquinoline-2,3,4-tricarboxylic acid intermediate
5-EthylisatinPyruvic acidSodium Hydroxide7-Ethyl-2-methylquinoline-4-carboxylic acid (requires further oxidation)

Note: The table represents hypothetical adaptations of the Pfitzinger reaction for the synthesis of precursors to this compound, as direct synthesis in one step is not commonly reported.

Friedländer Synthesis Variations

The Friedländer synthesis offers another versatile route to quinolines, typically by reacting a 2-aminobenzaldehyde or a 2-aminoketone with a compound containing a reactive α-methylene group. wikipedia.orgorganic-chemistry.org To adapt this synthesis for this compound, a key starting material would be 2-amino-4-ethylbenzaldehyde. This would be condensed with a dicarbonyl compound capable of forming the 2,3-dicarboxy-substituted pyridine (B92270) ring.

A potential variation involves the condensation of 2-amino-4-ethylbenzaldehyde with diethyl oxaloacetate in the presence of an acid or base catalyst. The reaction proceeds via an initial aldol-type condensation followed by cyclization and dehydration to furnish the desired quinoline scaffold. wikipedia.orgorganic-chemistry.org The choice of catalyst can influence the reaction rate and yield. Lewis acids and Brønsted acids have been shown to effectively catalyze Friedländer-type reactions. wikipedia.org

Reactant 1Reactant 2CatalystProduct
2-Amino-4-ethylbenzaldehydeDiethyl oxaloacetatep-Toluenesulfonic acidDiethyl 7-ethylquinoline-2,3-dicarboxylate
2-Amino-4-ethylbenzaldehydeDimethyl acetylenedicarboxylateIodineDimethyl 7-ethylquinoline-2,3-dicarboxylate

This table illustrates potential Friedländer synthesis variations for producing esters of the target molecule, which can then be hydrolyzed to the dicarboxylic acid.

Oxidative Annulation Strategies and C-H Bond Functionalization

Modern synthetic organic chemistry has seen the rise of oxidative annulation and C-H bond functionalization as powerful tools for the construction of heterocyclic systems. nih.govnih.gov These methods offer atom-economical and often more direct routes to complex molecules. For the synthesis of this compound, an oxidative annulation strategy could involve the reaction of 4-ethylaniline with a suitable alkyne, such as dimethyl acetylenedicarboxylate, in the presence of a transition metal catalyst and an oxidant.

The mechanism of such reactions typically involves the initial coordination of the aniline to the metal center, followed by ortho-C-H activation to form a metallacyclic intermediate. Subsequent insertion of the alkyne and reductive elimination leads to the formation of the quinoline ring. The oxidant is required to regenerate the active catalytic species. nih.gov This approach avoids the need for pre-functionalized anilines like 2-aminobenzaldehydes, which can be unstable. researchgate.net

Catalytic Approaches in Quinoline Dicarboxylic Acid Synthesis

The use of catalysts is central to many modern synthetic methodologies for quinoline dicarboxylic acids, offering improved yields, selectivity, and milder reaction conditions compared to classical methods. nih.govresearchgate.net Both homogeneous and heterogeneous catalysts have been employed in reactions such as the Friedländer and Pfitzinger syntheses, as well as in oxidative annulation strategies.

For instance, in Friedländer-type syntheses, various Lewis acids (e.g., ZnCl₂, Sc(OTf)₃) and Brønsted acids (e.g., p-toluenesulfonic acid) have been utilized to facilitate the condensation and cyclization steps. wikipedia.org In the context of C-H functionalization approaches, transition metal catalysts based on palladium, rhodium, and copper are commonly employed to mediate the oxidative annulation of anilines with alkynes. nih.govnih.gov The choice of catalyst and ligands can significantly impact the regioselectivity and efficiency of these transformations.

Reaction TypeCatalystKey Advantages
Friedländer SynthesisNeodymium(III) nitrate hexahydrateEfficient and rapid synthesis of functionalized quinolines.
Oxidative AnnulationRhodium(III) complexesDirect C-H activation, high atom economy.
Pfitzinger ReactionSolid-supported basesEase of separation and potential for catalyst recycling.

Integration of Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry are increasingly influencing the design of synthetic routes for complex molecules like this compound. researchgate.netgreenchemistry-toolkit.orgnih.gov This involves the use of environmentally benign solvents, renewable starting materials, atom-economical reactions, and the reduction of waste.

In the context of quinoline dicarboxylic acid synthesis, green approaches include the use of water as a solvent in Friedländer-type reactions, the development of catalyst-free synthetic methods, and the use of microwave irradiation to reduce reaction times and energy consumption. researchgate.netresearchgate.net For example, a one-pot synthesis of quinoline-3,4-dicarboxylates has been reported using an eco-friendly deep eutectic solvent as both the catalyst and the reaction medium. researchgate.net Such strategies aim to minimize the environmental impact of the synthesis while maintaining high efficiency.

Reaction Mechanism Elucidation in Quinoline Dicarboxylic Acid Formation

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and developing new methodologies. For the synthesis of quinoline dicarboxylic acids, the mechanisms of the Pfitzinger and Friedländer reactions have been extensively studied.

In the Pfitzinger reaction, the mechanism begins with the base-induced hydrolysis of the isatin amide bond to form a keto-acid. This is followed by the formation of an imine and then an enamine intermediate through reaction with the carbonyl compound. The enamine subsequently undergoes cyclization and dehydration to yield the final quinoline product. wikipedia.orgijsr.net

The Friedländer synthesis has two plausible mechanistic pathways. The first involves an initial aldol condensation between the 2-aminoaryl carbonyl compound and the active methylene (B1212753) compound, followed by cyclization and dehydration. The second pathway proposes the initial formation of a Schiff base, which then undergoes an intramolecular aldol reaction and subsequent elimination of water to form the quinoline ring. wikipedia.orgorganic-chemistry.org Detailed mechanistic studies help in predicting the regioselectivity and in designing more efficient catalytic systems for these transformations. nih.gov

Carboxylic Acid Group Reactivity

The presence of two adjacent carboxylic acid groups on the quinoline ring at positions 2 and 3 is a defining feature of this compound, dictating a range of potential chemical transformations. These reactions are central to the derivatization and further functionalization of the molecule.

Esterification Reactions and Their Kinetics

The conversion of the carboxylic acid groups to esters is a fundamental transformation for this compound. This reaction not only serves as a method for protecting the carboxylic acid groups but also for modifying the compound's solubility and biological activity. The most common method for esterification is the Fischer-Speier esterification, which involves reacting the dicarboxylic acid with an alcohol in the presence of an acid catalyst. athabascau.ca

The general reaction for the formation of the diethyl ester is as follows:

This compound + 2 CH₃CH₂OH (Ethanol) ⇌ this compound diethyl ester + 2 H₂O

Alternative methods for esterification that can be employed, especially for more sensitive substrates or to achieve higher yields under milder conditions, include the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org

Table 1: Common Alcohols Used in Esterification and Their Corresponding Esters

AlcoholCorresponding Ester
Methanol (B129727)This compound dimethyl ester
EthanolThis compound diethyl ester
PropanolThis compound dipropyl ester
IsopropanolThis compound diisopropyl ester
ButanolThis compound dibutyl ester

Amidation and Other Carboxyl Group Derivatizations

The carboxylic acid groups of this compound can be converted into a variety of other derivatives, with amides being of significant interest due to their prevalence in biologically active molecules. The direct reaction of a carboxylic acid with an amine to form an amide is often challenging as it tends to form a stable ammonium (B1175870) carboxylate salt. mdpi.com Therefore, the carboxylic acid typically needs to be "activated" first.

Common methods for amidation involve the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride or by using coupling agents. For instance, treatment of this compound with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) would yield the corresponding diacyl chloride, which can then readily react with a primary or secondary amine to form the diamide.

Recent studies have explored more direct methods for the amidation of heterocyclic carboxylic acids. For example, a protocol for the amidation of quinoline-3-carboxylic acids using tetraalkylthiuram disulfides as the amidation reagents has been developed, proceeding under simple reaction conditions to give good yields of the corresponding carboxamides. researchgate.net Another approach involves the use of Lewis acid catalysts, such as Nb₂O₅, to facilitate the direct condensation of dicarboxylic acids with amines. nih.gov

Other important derivatizations of the carboxyl groups include their reduction to alcohols, which can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄), and their conversion to acid anhydrides by dehydration, which can be a precursor for further reactions. google.com

Decarboxylation Mechanisms and Products

Decarboxylation, the removal of a carboxyl group as carbon dioxide, is a potential reaction for this compound, particularly under heating. The ease of decarboxylation of quinoline-2,3-dicarboxylic acids can be influenced by the position of the carboxylic acid and the presence of other substituents. Generally, a carboxylic acid at the 2-position of the quinoline ring is more susceptible to decarboxylation than one at the 3-position. This is due to the ability of the nitrogen atom to stabilize the intermediate formed during the reaction.

While specific studies on the decarboxylation of this compound are not extensively documented, it is plausible that heating the compound could lead to the selective loss of the C2-carboxylic acid group to yield 7-Ethylquinoline-3-carboxylic acid. Further heating at higher temperatures might lead to the loss of the second carboxyl group, although this would likely require more forcing conditions. The mechanism of decarboxylation of aromatic carboxylic acids can be complex and may proceed through a zwitterionic intermediate, especially in the presence of a polar solvent. nih.gov In some cases, metal catalysts, such as copper, in a high-boiling solvent like quinoline itself, are used to facilitate decarboxylation. nih.gov

Quinoline Nucleus Reactivity

The quinoline ring system is an aromatic heterocycle, and its reactivity is a blend of the characteristics of its constituent benzene and pyridine rings. The pyridine ring is generally electron-deficient due to the electronegative nitrogen atom, making it susceptible to nucleophilic attack. Conversely, the benzene ring is more electron-rich and undergoes electrophilic substitution. The substituents on the ring, in this case, the ethyl group at C7 and the dicarboxylic acid groups at C2 and C3, play a crucial role in modulating this reactivity.

Nucleophilic Substitution Reactions on the Quinoline Nitrogen

The nitrogen atom of the quinoline ring possesses a lone pair of electrons and can act as a nucleophile, reacting with electrophiles. For instance, it can be alkylated by reaction with alkyl halides to form quaternary quinolinium salts. ijresm.com The general reaction is:

This compound + R-X → N-Alkyl-7-ethyl-2,3-dicarboxyquinolinium halide

Where R is an alkyl group and X is a halide.

The formation of N-oxides is another important reaction of the quinoline nitrogen. This is typically achieved by treating the quinoline derivative with a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide can then influence the regioselectivity of subsequent electrophilic substitution reactions. researchgate.net

Electrophilic Aromatic Substitution on the Quinoline Ring

Electrophilic aromatic substitution (EAS) on the quinoline ring generally occurs on the more electron-rich benzene ring rather than the electron-deficient pyridine ring. researchgate.netquimicaorganica.org The directing effects of the existing substituents determine the position of the incoming electrophile. In this compound, we have two types of substituents to consider: the deactivating dicarboxylic acid groups and the activating ethyl group.

The carboxylic acid groups are deactivating and meta-directing. However, their influence is primarily on the pyridine ring to which they are attached. The ethyl group at the 7-position is an activating, ortho-, para-directing group. imperial.ac.uk Therefore, electrophilic attack is expected to be directed to the positions ortho and para to the ethyl group on the benzene ring. The available positions are C5, C6, and C8. The position para to the ethyl group is C4, which is on the pyridine ring and already substituted. The positions ortho to the ethyl group are C6 and C8.

Thus, common electrophilic substitution reactions such as nitration (with a mixture of nitric and sulfuric acid), halogenation (with Br₂ or Cl₂ and a Lewis acid catalyst), and sulfonation (with fuming sulfuric acid) would be expected to yield a mixture of 6- and 8-substituted derivatives. masterorganicchemistry.com The exact ratio of these products would depend on the specific reaction conditions and the steric hindrance posed by the substituents.

Table 2: Predicted Products of Electrophilic Aromatic Substitution

ReactionReagentsPredicted Major Product(s)
NitrationHNO₃, H₂SO₄6-Nitro-7-ethylquinoline-2,3-dicarboxylic acid and 8-Nitro-7-ethylquinoline-2,3-dicarboxylic acid
BrominationBr₂, FeBr₃6-Bromo-7-ethylquinoline-2,3-dicarboxylic acid and 8-Bromo-7-ethylquinoline-2,3-dicarboxylic acid
SulfonationFuming H₂SO₄7-Ethyl-2,3-dicarboxyquinoline-6-sulfonic acid and 7-Ethyl-2,3-dicarboxyquinoline-8-sulfonic acid

Reduction and Oxidation Reactions of the Quinoline Moiety

The quinoline ring system, a fusion of a benzene and a pyridine ring, exhibits distinct reactivity in reduction and oxidation reactions. The conditions employed can often selectively target one of the two rings.

Reduction Reactions:

Catalytic hydrogenation is a primary method for the reduction of the quinoline nucleus. The selectivity of this reduction is highly dependent on the catalyst and the reaction medium. rsc.org

Reduction of the Pyridine Ring: In neutral or weakly basic media, such as methanol with a platinum catalyst, the pyridine ring is preferentially reduced. rsc.org For this compound, this would be expected to yield 7-ethyl-1,2,3,4-tetrahydroquinoline-2,3-dicarboxylic acid. A variety of catalysts, including ruthenium and iridium complexes, have been shown to be highly efficient for the hydrogenation of substituted quinolines to their 1,2,3,4-tetrahydro derivatives. acs.orgpsu.edu The general scheme for this selective reduction is presented in Table 1.

Reduction of the Benzene Ring: Under strongly acidic conditions, for instance using platinum in trifluoroacetic acid, the benzene ring can be selectively hydrogenated. rsc.org This would theoretically produce 7-ethyl-5,6,7,8-tetrahydroquinoline-2,3-dicarboxylic acid.

Table 1: Predicted Products of Selective Quinoline Ring Reduction
Starting MaterialReagents and ConditionsMajor Product
This compoundH₂, Pt, Methanol7-Ethyl-1,2,3,4-tetrahydroquinoline-2,3-dicarboxylic acid
This compoundH₂, Pt, Trifluoroacetic acid7-Ethyl-5,6,7,8-tetrahydroquinoline-2,3-dicarboxylic acid

Oxidation Reactions:

The quinoline ring is generally resistant to oxidation due to its aromatic stability. However, the substituents on the ring can undergo oxidation. Strong oxidizing agents under harsh conditions can lead to the degradation of the aromatic system. For instance, oxidation of the alkyl side-chain is a more likely transformation, as discussed in the following section.

Reactions Involving the Ethyl Substituent

The ethyl group attached to the benzene ring of the quinoline moiety is susceptible to reactions typical of alkylbenzenes.

Oxidation of the Ethyl Group:

The benzylic position of the ethyl group is prone to oxidation. Treatment with strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) under appropriate conditions would be expected to oxidize the ethyl group to an acetyl group and subsequently to a carboxylic acid group. This would transform this compound into quinoline-2,3,7-tricarboxylic acid.

Halogenation of the Ethyl Group:

Free radical halogenation, typically using N-bromosuccinimide (NBS) in the presence of a radical initiator, would selectively introduce a bromine atom at the benzylic position of the ethyl group, yielding 7-(1-bromoethyl)quinoline-2,3-dicarboxylic acid.

Table 2: Expected Reactions of the Ethyl Substituent
Starting MaterialReagents and ConditionsExpected Product
This compound1. KMnO₄, OH⁻, heat2. H₃O⁺Quinoline-2,3,7-tricarboxylic acid
This compoundNBS, radical initiator7-(1-Bromoethyl)quinoline-2,3-dicarboxylic acid

Investigation of Regioselectivity and Stereoselectivity in Chemical Transformations

The presence of multiple functional groups and stereocenters in this compound and its derivatives introduces considerations of regioselectivity and stereoselectivity in their chemical transformations.

Regioselectivity:

Stereoselectivity:

Stereoselectivity is the preferential formation of one stereoisomer over another. masterorganicchemistry.com In reactions involving the chiral centers that can be generated in this compound derivatives, stereocontrol would be a critical aspect. For instance, the reduction of the pyridine ring creates two new stereocenters at positions 2 and 3. The diastereoselectivity of this process would depend on the catalyst and reaction conditions used. Chiral catalysts are often employed to achieve high enantioselectivity in the hydrogenation of quinolines, leading to the preferential formation of one enantiomer of the tetrahydroquinoline product. acs.org

Similarly, any reaction at the benzylic carbon of the ethyl group, if it were to become a stereocenter, could potentially be controlled to favor one stereoisomer. Reactions involving the dicarboxylic acid groups, such as cyclization or derivatization, could also exhibit stereoselectivity depending on the geometry of the transition states. nih.gov

Derivatives and Analogues of 7 Ethylquinoline 2,3 Dicarboxylic Acid

Ester Derivatives (e.g., Diethyl Ester)

Esterification of the carboxylic acid groups is a common derivatization strategy. The diethyl ester of quinoline-2,3-dicarboxylic acid is a notable example. sincopharmachem.comnih.gov

The synthesis of quinoline-2,3-dicarboxylic acid esters can be achieved through several methods. One approach involves the reaction of a β-anilino-alpha,beta-unsaturated ester with a Vilsmeier reagent. google.com Another method is the Friedländer annulation, which condenses an o-aminobenzaldehyde with a β-ketoester. google.com A more recent, environmentally friendly approach utilizes a deep eutectic solvent (DES) for the direct olefination of 2-methylquinoline-3,4-dicarboxylate with aromatic aldehydes to produce (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates. nih.govresearchgate.net

The synthesis of diethyl 2,3-quinolinedicarboxylate has been reported, and its characterization would typically involve spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm the structure and purity. nih.gov

A one-pot, three-component reaction has been described for the synthesis of diethyl 3-(4-bromobenzoyl)-7-(4-pyridyl)indolizine-1,2-dicarboxylate, showcasing a modern synthetic strategy that could be adapted for similar quinoline (B57606) derivatives. mdpi.com

The reactivity of ester derivatives of quinoline-2,3-dicarboxylic acid is influenced by the nature of the ester group. For instance, dimethyl and diethyl esters of quinoline-2,4-dicarboxylate have been synthesized via a metal-free, one-pot protocol using aryl amines and acetylenedicarboxylates with molecular iodine as a catalyst. rsc.orgrsc.org This suggests that the reactivity of the starting materials can be tuned to achieve specific ester forms. The hydrolysis of these esters back to the dicarboxylic acid can be achieved under basic conditions, such as refluxing with sodium hydroxide. google.com

Substituted Quinoline-2,3-dicarboxylic Acid Analogs

The properties of quinoline-2,3-dicarboxylic acid can be significantly altered by introducing various substituents onto the quinoline ring.

Systematic modifications of the quinoline ring are accessible through various synthetic routes. The Skraup synthesis, for example, allows for the preparation of substituted quinolines from anilines. uop.edu.pk A ruthenium-catalyzed three-component deaminative coupling reaction of anilines, aldehydes, and amines provides a route to 2,3-disubstituted quinoline derivatives. nsf.gov Furthermore, 7-substituted 2-chloroquinoline-3-carboxylic acids can be synthesized and subsequently reacted with amines to introduce further diversity. nih.gov The synthesis of 7-Methylquinoline-2,3-dicarboxylic acid has been noted, and its preparation can be optimized for higher yield and purity.

Isomeric Quinoline Dicarboxylic Acids (e.g., 2,4-dicarboxylic acid, quinoline-2-carboxylic acid, quinoline-4,8-dicarboxylic acid)

The position of the carboxylic acid groups on the quinoline ring defines the isomeric form of the dicarboxylic acid, each with distinct properties.

Quinoline-2,4-dicarboxylic acid: This isomer has been synthesized and characterized. nih.govsigmaaldrich.commerckmillipore.com It can be prepared via a metal-free reaction using aryl amines and acetylenedicarboxylates. rsc.orgrsc.org

Quinoline-2-carboxylic acid (Quinaldic acid): This monocarboxylic acid is a well-studied compound. apexbt.commedchemexpress.comhmdb.canih.gov It is known to be a metabolite of tryptophan. hmdb.ca

Quinoline-4-carboxylic acid (Cinchoninic acid): Another important monocarboxylic acid isomer. guidechem.comsigmaaldrich.comnih.gov

Quinoline-4,8-dicarboxylic acid: While less common, this isomer represents another possible arrangement of the dicarboxylic acid groups.

The synthesis of various quinoline carboxylic acid derivatives has been explored through methods like the Doebner hydrogen-transfer reaction for quinoline-4-carboxylic acids. acs.org

Comparative Synthetic Strategies for Positional Isomers

The synthesis of positional isomers of 7-Ethylquinoline-2,3-dicarboxylic acid, where the ethyl group is located at different positions on the benzene (B151609) ring of the quinoline system, generally relies on well-established methods for quinoline synthesis, such as the Doebner-von Miller reaction, the Skraup synthesis, or the Friedländer annulation. The choice of starting materials is the primary determinant of the final substitution pattern.

For instance, the synthesis of this compound would typically start from an appropriately substituted aniline (B41778), namely 3-ethylaniline. In contrast, the synthesis of a positional isomer like 6-ethylquinoline-2,3-dicarboxylic acid would necessitate the use of 4-ethylaniline (B1216643) as the precursor.

A common synthetic route involves the condensation of a substituted aniline with a β-keto ester or a related dicarbonyl compound, followed by cyclization and oxidation. The Gould-Jacobs reaction, for example, provides a versatile pathway to substituted quinolines. In this approach, an aniline is reacted with an ethoxymethylenemalonic ester derivative, followed by thermal cyclization and subsequent saponification of the resulting ester groups to yield the dicarboxylic acid.

The primary difference in the synthetic strategy for positional isomers lies in the selection of the initial substituted aniline. The subsequent reaction conditions for cyclization and oxidation would be broadly similar, although minor adjustments might be necessary to optimize yields depending on the electronic effects of the substituent's position.

Positional Isomer Key Starting Material (Substituted Aniline) General Synthetic Approach
This compound3-EthylanilineCondensation with a dicarbonyl synthon, cyclization, and oxidation.
6-Ethylquinoline-2,3-dicarboxylic acid4-EthylanilineCondensation with a dicarbonyl synthon, cyclization, and oxidation.
5-Ethylquinoline-2,3-dicarboxylic acid2-EthylanilineCondensation with a dicarbonyl synthon, cyclization, and oxidation.
8-Ethylquinoline-2,3-dicarboxylic acid2-Ethylaniline (with potential for mixture of isomers)Condensation with a dicarbonyl synthon, cyclization, and oxidation.

Differentiated Reactivity Profiles of Isomeric Structures

The position of the ethyl group on the quinoline ring significantly influences the reactivity of the molecule. The ethyl group is an electron-donating group through an inductive effect (+I). This effect can alter the electron density at various positions of the quinoline ring system, thereby affecting its reactivity towards electrophilic and nucleophilic reagents.

For this compound, the ethyl group at the 7-position enhances the electron density of the benzene portion of the quinoline ring. This would be expected to activate the ring towards electrophilic aromatic substitution at positions 6 and 8, should those positions be unsubstituted.

In contrast, an isomer such as 6-ethylquinoline-2,3-dicarboxylic acid would experience activation at the 5 and 7-positions. The electronic effects of the ethyl group are generally more pronounced at the ortho and para positions relative to the substituent.

Isomeric Structure Position of Ethyl Group Expected Influence on Reactivity
This compound7Electron-donating effect activates the benzene ring, particularly at positions 6 and 8, towards electrophilic attack.
6-Ethylquinoline-2,3-dicarboxylic acid6Electron-donating effect activates the benzene ring, particularly at positions 5 and 7, towards electrophilic attack.
5-Ethylquinoline-2,3-dicarboxylic acid5Electron-donating effect activates the benzene ring, particularly at positions 6 and 8, towards electrophilic attack. Steric hindrance from the peri-position may influence reactivity at position 4 of the pyridine (B92270) ring.
8-Ethylquinoline-2,3-dicarboxylic acid8Electron-donating effect activates the benzene ring, particularly at positions 5 and 7, towards electrophilic attack. Potential for steric interactions with the periposition and influence on the adjacent nitrogen atom's basicity.

Hybrid Systems Incorporating this compound Moieties

The dicarboxylic acid functionality of this compound makes it a valuable building block for the construction of more complex molecular architectures and hybrid systems. These systems can be designed to combine the properties of the quinoline core with those of other chemical entities, leading to materials with novel functions.

One area of application is in the synthesis of metal-organic frameworks (MOFs). The two carboxylic acid groups can act as bridging ligands, coordinating to metal ions to form extended, porous structures. The ethyl group at the 7-position would modify the pore environment of the resulting MOF, influencing its size, shape, and chemical affinity for guest molecules.

Another potential application is in the development of novel polymers. This compound can be incorporated as a monomer in condensation polymerization reactions with diols or diamines to produce polyesters or polyamides, respectively. The rigid quinoline unit would impart thermal stability and specific photophysical properties to the polymer backbone.

Furthermore, the quinoline scaffold itself is a well-known pharmacophore in medicinal chemistry. researchgate.net Hybrid molecules can be synthesized by functionalizing the carboxylic acid groups to link the this compound moiety to other biologically active molecules, peptides, or drug delivery systems. The diethyl ester derivative, this compound diethyl ester, is a common intermediate in such synthetic endeavors. smolecule.comchemicalbook.com

Hybrid System Type Role of this compound Potential Properties and Applications
Metal-Organic Frameworks (MOFs)Bridging ligandFormation of porous materials for gas storage, separation, and catalysis. The ethyl group can tune the properties of the pores.
Polyesters/PolyamidesMonomerCreation of high-performance polymers with enhanced thermal stability and specific optical or electronic properties.
Bio-conjugatesCore scaffoldDevelopment of hybrid molecules for targeted drug delivery or as probes for biological systems. The quinoline moiety can provide a fluorescent or pharmacologically active component.

Advanced Spectroscopic and Structural Characterization of 7 Ethylquinoline 2,3 Dicarboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of 7-Ethylquinoline-2,3-dicarboxylic acid, providing detailed information about the hydrogen and carbon framework.

High-resolution ¹H and ¹³C NMR spectra would confirm the presence and chemical environment of all protons and carbon atoms in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the ethyl group and the aromatic protons of the quinoline (B57606) ring. The carboxylic acid protons would likely appear as a broad singlet at a significantly downfield chemical shift (typically >10 ppm) due to their acidic nature and hydrogen bonding. The aromatic protons on the quinoline ring would appear in the range of 7.5-9.0 ppm, with their specific shifts and coupling patterns determined by their positions and electronic environment. The ethyl group would present as a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, a characteristic pattern for an ethyl substituent on an aromatic ring.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the proton data by showing signals for all 13 unique carbon atoms in the molecule. The two carboxylic acid carbons are expected to resonate in the downfield region, typically between 165-180 ppm. The nine carbons of the quinoline ring would appear in the aromatic region (approximately 120-150 ppm), with quaternary carbons generally showing lower intensity. The carbons of the ethyl group would be found in the upfield region, with the -CH₂ carbon appearing more downfield than the -CH₃ carbon due to its proximity to the aromatic ring.

Predicted ¹H and ¹³C NMR Data for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H48.5 - 8.7C2: 168 - 172
H57.8 - 8.0C3: 166 - 170
H67.6 - 7.8C4: 148 - 152
H88.0 - 8.2C4a: 128 - 132
Ethyl -CH₂2.8 - 3.0C5: 126 - 130
Ethyl -CH₃1.3 - 1.5C6: 125 - 129
Carboxyl -OH (x2)>10 (broad)C7: 145 - 149
C8: 129 - 133
C8a: 147 - 151
Ethyl -CH₂: 28 - 32
Ethyl -CH₃: 14 - 18

Note: The data in this table is predicted based on the analysis of related compounds and general spectroscopic principles. Actual experimental values may vary.

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecular structure.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal proton-proton couplings. Key correlations would be observed between the adjacent aromatic protons on the quinoline ring (e.g., H5-H6) and within the ethyl group (methylene protons to methyl protons). This would confirm the substitution pattern on the benzene (B151609) portion of the quinoline ring.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is essential for establishing long-range (2-3 bond) correlations between protons and carbons. This technique would be instrumental in connecting the ethyl group to the C7 position of the quinoline ring and confirming the positions of the carboxylic acid groups at C2 and C3. For instance, correlations would be expected from the ethyl methylene protons to C6, C7, and C8, and from H4 to the carbonyl carbons at C2 and C3.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment would provide information about the spatial proximity of protons. This could be used to confirm the stereochemistry and conformation of the molecule, for example, by observing through-space interactions between the H8 proton and the ethyl group protons.

Variable temperature NMR studies could be employed to investigate any conformational dynamics, such as restricted rotation around the C-C bonds connecting the carboxylic acid groups to the quinoline ring. The presence of multiple conformers in solution at different temperatures could lead to the broadening or splitting of NMR signals.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like IR and Raman are vital for identifying the functional groups present in this compound and characterizing intermolecular interactions.

The IR and Raman spectra would exhibit characteristic absorption bands corresponding to the various functional groups in the molecule.

Carboxylic Acid Group: A very broad absorption band in the IR spectrum, typically in the range of 2500-3300 cm⁻¹, would be indicative of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimers. A strong, sharp absorption around 1700-1730 cm⁻¹ would correspond to the C=O (carbonyl) stretching vibration.

Quinoline Ring: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while C=C and C=N stretching vibrations within the quinoline ring system would be observed in the 1400-1600 cm⁻¹ region.

Ethyl Group: Aliphatic C-H stretching vibrations from the ethyl group would be present in the 2850-2960 cm⁻¹ range.

Predicted Vibrational Frequencies for this compound

Functional Group Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Intensity
Carboxylic AcidO-H stretch (H-bonded)2500-3300 (very broad)Weak
Carboxylic AcidC=O stretch1700-1730 (strong)Medium
Aromatic RingC-H stretch3000-3100 (medium)Strong
Aromatic RingC=C/C=N stretch1400-1600 (variable)Strong
Ethyl GroupC-H stretch (aliphatic)2850-2960 (medium)Medium

Note: The data in this table is predicted and serves as a general guide. Experimental values can be influenced by the physical state of the sample and intermolecular interactions.

In the solid state, this compound is expected to form extensive hydrogen bonding networks. The carboxylic acid groups can form intermolecular hydrogen bonds with each other, often resulting in dimeric structures. The position and shape of the O-H and C=O stretching bands in the IR spectrum are particularly sensitive to the strength and nature of these hydrogen bonds. docbrown.info A shift to lower wavenumbers for the C=O stretch and significant broadening of the O-H stretch are classic indicators of strong hydrogen bonding. docbrown.info Raman spectroscopy can also provide complementary information, as the symmetric vibrations of the quinoline ring are often strong in the Raman spectrum and can be influenced by intermolecular interactions.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elucidating the structure of a compound. For this compound, both high-resolution and fragmentation analyses provide essential data.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is indispensable for unambiguously confirming the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound, the theoretical monoisotopic mass is calculated from its molecular formula, C₁₃H₁₁NO₄. lookchem.comepa.gov HRMS analysis would provide an experimental mass value that can be compared to this theoretical value. A close match, typically within a few parts per million (ppm), validates the proposed molecular formula and rules out other potential formulas with the same nominal mass.

PropertyValueSource
Molecular FormulaC₁₃H₁₁NO₄ lookchem.comepa.gov
Average Mass245.234 g/mol epa.gov
Theoretical Monoisotopic Mass245.068808 Da lookchem.comepa.gov
Primary Confirmation TechniqueHigh-Resolution Mass Spectrometry (HRMS)

Fragmentation Pattern Analysis for Structural Insights

Electron Ionization (EI) mass spectrometry induces fragmentation of the parent molecule, creating a unique fingerprint that offers structural clues. While specific experimental data for this compound is not publicly available, a theoretical fragmentation pattern can be predicted based on the known behavior of quinolines and dicarboxylic acids. libretexts.orgchempap.org

The molecular ion peak (M•+) would be observed at m/z 245. Key fragmentation pathways would likely involve the carboxylic acid groups and the ethyl substituent.

Loss of Carboxyl Groups: The primary fragmentation events are expected to be the loss of one or both carboxylic acid moieties. This can occur through the cleavage of a •COOH radical (loss of 45 Da) to yield an ion at m/z 200, or the loss of a neutral CO₂ molecule (loss of 44 Da) to give an ion at m/z 201. chempap.org

Fragmentation of the Ethyl Group: The ethyl group can undergo benzylic cleavage, losing a methyl radical (•CH₃, loss of 15 Da).

Quinoline Ring Fission: The stable quinoline ring may fragment through the characteristic loss of a neutral hydrogen cyanide (HCN) molecule (loss of 27 Da) from the heterocyclic ring. chempap.org

These fragmentation pathways, occurring sequentially, would generate a series of fragment ions that help confirm the presence and connectivity of the different functional groups.

Proposed Fragment Ionm/z (mass/charge)Plausible Neutral Loss
[M]•+245-
[M - H₂O]+227H₂O
[M - CO₂]+201CO₂
[M - COOH]+200•COOH
[M - CO₂ - HCN]+174CO₂ + HCN
[M - 2COOH]+1552 x •COOH

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is used to characterize its chromophoric and fluorophoric properties.

Electronic Transition Analysis and Chromophore Characterization

The UV-Vis absorption spectrum of this compound is dominated by its aromatic quinoline core, which acts as the primary chromophore. researchgate.net This system gives rise to characteristic π → π* electronic transitions. The presence of the nitrogen atom also allows for n → π* transitions, which are typically weaker in intensity.

The substituents on the quinoline ring significantly modulate the absorption properties:

Quinoline Core: The fundamental chromophore providing the main absorption bands.

Carboxylic Acid Groups: These groups at positions 2 and 3 act as auxochromes, influencing the energy of the electronic transitions.

7-Ethyl Group: As an electron-donating group (EDG), the ethyl group at the 7-position is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima. nih.govacs.org This effect is due to the donation of electron density into the π-system of the quinoline ring, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Molecular ComponentRole in UV-Vis AbsorptionExpected Effect
Quinoline Ring SystemPrimary ChromophoreStrong π → π* transitions
Carboxylic Acid Groups (-COOH)AuxochromeModulation of absorption bands
Ethyl Group (-CH₂CH₃)Electron-Donating GroupBathochromic (red) shift

Investigation of Fluorophore Properties and Applications

Many quinoline derivatives are known to be fluorescent, a property that is highly sensitive to their substitution pattern. crimsonpublishers.comnih.gov The presence of an electron-donating group, such as the ethyl group at the 7-position, is often associated with enhanced fluorescence properties. nih.govacs.org

For this compound, the ethyl group can increase the fluorescence quantum yield and lead to emission in the visible region of the spectrum. nih.gov This results in a molecule with a potentially large Stokes shift (the difference between the absorption and emission maxima), which is a desirable characteristic for fluorescent probes to minimize self-absorption. acs.org

Given these predicted properties, the compound could have potential applications as a fluorescent tag or probe in biological imaging. crimsonpublishers.comresearchgate.net Quinoline-based fluorophores are valued for their small size, good photostability, and tunable photophysical properties, making them useful for labeling and tracking biomolecules. nih.govnih.gov

Fluorophore PropertyPredicted CharacteristicUnderlying Reason
FluorescenceExpected to be fluorescentCharacteristic of the quinoline scaffold nih.gov
Emission WavelengthLikely in the visible spectrumInfluence of the electron-donating ethyl group nih.gov
Stokes ShiftPotentially largeCommon in substituted quinoline dyes acs.org
Potential ApplicationsBio-imaging, fluorescent labelsTunable photophysical properties crimsonpublishers.comresearchgate.net

X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SCD) is the most definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. springernature.comuwaterloo.ca Although a crystal structure for this compound has not been reported in the public domain, this technique would provide precise information if a suitable single crystal could be grown.

An SCD analysis would reveal:

Molecular Conformation: The exact bond lengths, bond angles, and torsion angles within the molecule.

Planarity: The degree of planarity of the quinoline ring system.

Intermolecular Interactions: The arrangement of molecules in the crystal lattice, governed by non-covalent interactions. Crucially, it would show the hydrogen bonding network formed by the two carboxylic acid groups. It is highly probable that these groups would form strong hydrogen-bonded dimers or extended chains with neighboring molecules, a common structural motif for carboxylic acids. researchgate.netmdpi.com

Absolute Configuration: If the compound crystallizes in a chiral space group, the absolute configuration of the molecule could be determined.

Structural ParameterInformation Provided by X-ray Diffraction
Bond Lengths & AnglesPrecise measurements of all interatomic distances and angles.
Torsion AnglesDefines the 3D shape and conformation of the molecule.
Crystal PackingReveals how molecules arrange themselves in the solid state.
Hydrogen BondingIdentifies the specific hydrogen bond donors and acceptors, and their geometry, particularly involving the -COOH groups. researchgate.net

Single-Crystal X-ray Diffraction for Solid-State Structure Elucidation

Information on the single-crystal X-ray diffraction analysis of this compound, which would elucidate its precise three-dimensional molecular structure in the solid state, is not available in published scientific literature.

Crystallographic Parameters and Crystal Packing Analysis

As no crystallographic studies have been reported, the crystallographic parameters such as unit cell dimensions, space group, and crystal system for this compound are unknown. An analysis of its crystal packing, which describes the arrangement of molecules within the crystal lattice, is therefore not possible.

Elucidation of Supramolecular Interactions in the Crystalline State

A detailed description of the supramolecular interactions, including hydrogen bonding, π-stacking, and other non-covalent forces that govern the crystal architecture of this compound, cannot be constructed without the foundational crystallographic data.

Computational Chemistry and Theoretical Investigations of 7 Ethylquinoline 2,3 Dicarboxylic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in computational chemistry for studying the electronic structure and properties of molecules. DFT methods provide a balance between accuracy and computational cost, making them suitable for analyzing molecules of the size and complexity of 7-Ethylquinoline-2,3-dicarboxylic acid.

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this involves calculating bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state. A common approach involves using DFT with a basis set such as B3LYP/6-311G++(d,p) to achieve reliable geometric parameters. nih.gov

The analysis of the electronic structure provides information on the distribution of electrons within the molecule. The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution and identifying electron-rich and electron-deficient regions, which are indicative of sites prone to electrophilic and nucleophilic attack, respectively. nih.govaaup.edu In this compound, the oxygen atoms of the carboxylic acid groups are expected to be the most electron-rich regions (negative potential), while the hydrogen atoms of these groups would be electron-deficient (positive potential).

Table 1: Predicted Geometric Parameters for this compound

Parameter Bond/Angle Predicted Value
Bond Length C=O (Carboxyl) ~1.22 Å
C-O (Carboxyl) ~1.35 Å
C=N (Pyridine Ring) ~1.34 Å
C-C (Aromatic) ~1.40 Å
Bond Angle O-C=O (Carboxyl) ~123°
C-N-C (Pyridine Ring) ~118°

Note: These are representative values based on DFT calculations for similar quinoline-based structures. Actual values may vary based on the specific computational method and basis set used.

DFT calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computed structure. Theoretical calculations of vibrational frequencies (FT-IR and Raman) can help in the assignment of experimental spectral bands to specific molecular vibrations. researchgate.net For this compound, characteristic vibrational frequencies for the C=O stretching of the carboxylic acids, C=N stretching of the quinoline (B57606) ring, and C-H stretching of the ethyl group and aromatic rings can be predicted.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated to aid in the interpretation of experimental NMR spectra, confirming the molecular structure. nih.gov High correlation between theoretical and experimental values indicates the consistency of the computational results. nih.gov

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. mdpi.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is an important indicator of molecular stability and reactivity. A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For quinoline derivatives, the HOMO is typically distributed over the electron-rich quinoline ring system, while the LUMO may be localized on the electron-withdrawing carboxylic acid groups.

Table 2: Predicted Frontier Molecular Orbital Energies

Parameter Predicted Energy Value (eV) Implication
HOMO Energy -6.5 eV Electron-donating capability
LUMO Energy -2.1 eV Electron-accepting capability

Note: Values are illustrative and depend on the specific DFT functional and basis set.

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to study the interaction between a small molecule (ligand) and a macromolecular target, such as a protein or DNA. nih.gov These methods are essential in drug discovery for predicting the binding mode and affinity of a potential drug candidate. nih.gov

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov For this compound, a relevant biological target could be an enzyme like a protein kinase or DNA gyrase, which are common targets for quinoline-based compounds. nih.govsemanticscholar.org

The docking process reveals the specific interactions that stabilize the ligand-receptor complex. These interactions typically include:

Hydrogen Bonds: Formed between the hydrogen bond donors and acceptors of the ligand and the receptor. The carboxylic acid groups of the target molecule are potent hydrogen bond donors and acceptors.

Hydrophobic Interactions: Occur between the nonpolar regions of the ligand (e.g., the ethyl group and the quinoline ring) and hydrophobic pockets of the receptor.

π-π Stacking: An interaction between the aromatic quinoline ring and aromatic amino acid residues of the protein, such as Phenylalanine, Tyrosine, or Tryptophan. nih.gov

Docking algorithms use scoring functions to estimate the binding affinity, typically expressed in kcal/mol. nih.gov A lower (more negative) binding energy value indicates a more stable ligand-receptor complex and a higher binding affinity. nih.gov These predicted energies help in ranking potential drug candidates and prioritizing them for further experimental testing.

Molecular dynamics simulations can further refine the docked pose and provide a more detailed calculation of binding free energies by simulating the movement of atoms in the complex over time, offering a more dynamic and realistic view of the binding event. nih.gov

Table 3: Illustrative Molecular Docking Results against a Protein Kinase Target

Ligand Binding Energy (kcal/mol) Key Interacting Residues Interaction Type
This compound -7.8 Lys745, Met793 Hydrogen Bond
Leu718, Val726 Hydrophobic
Phe856 π-π Stacking

Note: This table presents hypothetical data for illustrative purposes. The specific receptor and interacting residues would be chosen based on the therapeutic target of interest.

Structure-Activity Relationship (SAR) Studies based on Computational Data

Currently, there are no available SAR studies for this compound that are derived from computational data. Such studies are crucial for understanding how the structural features of a molecule influence its biological activity. Typically, this involves the use of quantitative structure-activity relationship (QSAR) models, which correlate variations in the chemical structure of a series of compounds with their observed biological effects.

For other quinoline derivatives, QSAR studies have been instrumental in identifying key molecular descriptors that govern their therapeutic potential. These descriptors can include electronic properties (such as charge distribution and orbital energies), steric factors (like molecular size and shape), and hydrophobic characteristics. However, without experimental biological data for a series of compounds related to this compound, the development of a predictive QSAR model is not feasible.

Future computational research on this compound could involve:

Molecular Docking Simulations: To predict the binding affinity and interaction patterns of this compound with various biological targets.

Pharmacophore Modeling: To identify the essential structural features required for biological activity, which can guide the design of new, more potent analogs.

3D-QSAR Studies: Such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), to create three-dimensional models that relate the compound's structure to its activity.

Table 1: Potential Molecular Descriptors for Future SAR Studies of this compound

Descriptor ClassExamples of DescriptorsPotential Insights
Electronic HOMO/LUMO energies, Dipole moment, Atomic chargesReactivity, polarity, and electrostatic interactions with biological targets.
Steric Molecular weight, Molecular volume, Surface areaInfluence of size and shape on binding site complementarity.
Topological Connectivity indices, Wiener indexCharacterization of molecular branching and complexity.
Hydrophobic LogPPrediction of membrane permeability and distribution in biological systems.

In Silico Prediction of Reactivity and Selectivity Profiles

The in silico prediction of the reactivity and selectivity of this compound is another area that remains to be explored. Computational methods, particularly those based on density functional theory (DFT), are powerful tools for elucidating the chemical behavior of molecules.

These theoretical investigations could provide valuable insights into:

Reaction Mechanisms: By mapping the potential energy surfaces of reactions involving this compound, the most favorable reaction pathways can be identified.

Regio- and Stereoselectivity: Computational models can predict the preferred sites of reaction on the molecule, which is crucial for synthetic applications and understanding its interactions in a biological context.

Spectroscopic Properties: Theoretical calculations can predict spectroscopic data (e.g., NMR, IR, UV-Vis), which can aid in the experimental characterization of the compound.

Table 2: Key Computational Parameters for In Silico Reactivity Prediction

Computational MethodCalculated ParameterPredicted Property
Density Functional Theory (DFT) Frontier Molecular Orbitals (HOMO/LUMO)Sites for electrophilic and nucleophilic attack.
Fukui FunctionsLocal reactivity and site selectivity.
Molecular Electrostatic Potential (MEP)Regions of positive and negative electrostatic potential, indicating sites for non-covalent interactions.
Ab initio methods Transition State Geometries and EnergiesReaction barriers and rates.

Coordination Chemistry and Metal Complexation of 7 Ethylquinoline 2,3 Dicarboxylic Acid

Ligand Properties of Quinoline (B57606) Dicarboxylic Acids

N-heterocyclic polycarboxylic acids are recognized as excellent candidates for forming metal complexes owing to their varied coordination capabilities. nih.gov The properties of quinoline dicarboxylic acids as multidentate N,O-donor ligands are of particular interest in the design of coordination compounds with specific structural and functional attributes. nih.gov

The defining feature of quinoline-2,3-dicarboxylic acid and its derivatives as ligands is the presence of a bidentate chelating site composed of the quinoline nitrogen atom and the adjacent carboxylic acid group at the 2-position. This arrangement forms a stable five-membered chelate ring upon coordination to a metal ion. The second carboxylic acid group at the 3-position provides an additional coordination site, allowing the ligand to act as a bridging unit between metal centers, thus facilitating the formation of higher-dimensional structures like coordination polymers.

The introduction of substituents onto the quinoline ring system can significantly modify the electronic and steric properties of the ligand, thereby influencing its coordination behavior. An ethyl group at the 7-position, as in 7-Ethylquinoline-2,3-dicarboxylic acid, is expected to exert both electronic and steric effects.

Electronically, the ethyl group is a weak electron-donating group. This would slightly increase the electron density on the quinoline ring system, potentially enhancing the basicity of the quinoline nitrogen atom and making it a stronger donor towards a metal center. This enhanced donor strength could lead to the formation of more stable metal complexes compared to the unsubstituted parent ligand.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with quinoline dicarboxylic acids is typically achieved through solvothermal or hydrothermal methods, or by direct reaction of the ligand and a metal salt in a suitable solvent at room temperature. bohrium.comnih.gov The resulting products are then characterized using a variety of analytical techniques to determine their composition and structure.

A wide array of transition metal complexes with quinoline-based carboxylic acid ligands have been synthesized and studied. For example, the reactions of quinoline-2,4-dicarboxylic acid with lanthanide(III) ions under hydrothermal conditions have yielded a series of three-dimensional coordination polymers. nih.gov These syntheses often result in complexes where the ligand exhibits diverse coordination modes, acting as a bridging or bridging-chelating unit connecting multiple metal centers. nih.gov

Characterization of these complexes typically involves:

Infrared (IR) Spectroscopy: To confirm the coordination of the carboxylate groups to the metal ion, evidenced by a shift in the characteristic C=O stretching frequencies.

Elemental Analysis: To determine the empirical formula of the complex.

Thermogravimetric Analysis (TGA): To assess the thermal stability of the complex and to identify the loss of solvent or coordinated water molecules.

For complexes of this compound, similar synthetic and characterization methods would be applicable. The presence of the ethyl group might influence the solubility of the ligand and its complexes, potentially requiring adjustments to the solvent systems used.

The coordination chemistry of quinoline dicarboxylic acids is not limited to transition metals. Main group metals also form stable complexes with these ligands. For instance, aluminum(III) and gallium(III) complexes of quinaldic acid have been synthesized and characterized. researchgate.net The synthesis of these complexes often involves the reaction of the ligand with a metal salt in an aqueous or mixed-solvent system.

The characterization techniques for main group metal complexes are similar to those used for transition metal complexes. However, for diamagnetic main group elements like Al(III) and Ga(III), Nuclear Magnetic Resonance (NMR) spectroscopy can be a powerful tool to probe the solution-state structure of the complexes. The formation of complexes with main group metals highlights the versatility of quinoline-based carboxylic acids as ligands for a broad range of metal ions.

Structural Analysis of Metal-Quinoline Dicarboxylate Complexes

The structural analysis of metal complexes provides crucial insights into the coordination behavior of the ligand and the resulting molecular architecture. While no crystal structures are available for complexes of this compound, the structures of complexes with related ligands can serve as a guide.

In complexes of quinoline-2,4-dicarboxylic acid with lanthanide ions, the ligand has been observed to adopt multiple coordination modes, bridging two to five metal centers. nih.gov The carboxylate groups can coordinate in a monodentate, bidentate chelating, or bidentate bridging fashion. The quinoline nitrogen atom is also frequently involved in coordination, leading to complex three-dimensional networks. nih.govnih.gov

For instance, in a neodymium(III) complex with quinoline-2,4-dicarboxylic acid, [Nd₂(Qdca)₃(H₂O)₃], both neodymium atoms are eight-coordinated, with the ligands exhibiting different denticities and conformations. nih.gov This structural diversity is a hallmark of the coordination chemistry of quinoline dicarboxylic acids.

Based on these observations, it is anticipated that this compound would form complexes with a variety of coordination geometries, largely dictated by the nature of the metal ion, the reaction conditions, and the potential for the deprotonated carboxylate groups to bridge metal centers. The ethyl substituent is not expected to directly interfere with the primary N,O-chelation but may influence the long-range ordering and packing of the crystal lattice.

Below is a table summarizing the coordination environments in some representative metal complexes with related quinoline carboxylic acid ligands.

Metal IonLigandCoordination NumberCoordination GeometryKey Structural FeaturesReference
Neodymium(III)Quinoline-2,4-dicarboxylic acid8Distorted3D coordination polymer, ligand acts as a bridging-chelating unit nih.gov
Europium(III)Quinoline-2,4-dicarboxylic acid8 and 9Distorted3D coordination polymer, two crystallographically independent metal ions nih.gov
Gallium(III)Quinaldic acidNot specifiedDimericμ-OH bridged dimer researchgate.net
Aluminum(III)Quinaldic acidNot specifiedDimericμ-OH bridged dimer researchgate.net

Coordination Geometries and Bond Lengths

There is no publicly available scientific literature or crystallographic data that details the coordination geometries and bond lengths of metal complexes formed with this compound.

Formation of Supramolecular Architectures in Metal-Organic Frameworks (MOFs)

There are no published studies on the use of this compound as a ligand in the formation of Metal-Organic Frameworks (MOFs). Consequently, information regarding the supramolecular architectures that might be formed is not available.

Electrochemical Properties of Derived Metal Complexes

No research has been found that investigates the electrochemical properties of metal complexes derived from this compound.

Applications in Catalysis

Homogeneous Catalysis

In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically in a liquid solution. Quinoline (B57606) derivatives, including dicarboxylic acids, have been extensively studied as ligands for metal complexes that catalyze a wide range of organic transformations.

Metal-Quinoline Dicarboxylate Complexes as Homogeneous Catalysts

Metal complexes incorporating quinoline-2,3-dicarboxylic acid and its derivatives can function as effective homogeneous catalysts. The dicarboxylic acid moiety can act as a bidentate or even a tridentate ligand, coordinating to a metal center through the nitrogen atom of the quinoline ring and one or both of the carboxylate groups. This coordination stabilizes the metal ion and can create a specific geometry around the active site, which is crucial for catalytic activity and selectivity.

For instance, metal(II) complexes with quinoline-2,3-dicarboxylate have been synthesized and shown to exhibit electrocatalytic activity. rsc.org The formation of stable five-membered rings upon coordination of the quinoline nitrogen and a carboxylate group to the metal center is a key feature of these complexes. rsc.org While the specific use of 7-ethylquinoline-2,3-dicarboxylic acid in this context is not extensively documented, the principles derived from the parent compound are directly applicable. The presence of the 7-ethyl group would be expected to enhance the solubility of the complex in organic solvents, a desirable property for homogeneous catalysis.

Furthermore, copper complexes with quinoline-2-carboxylic acid derivatives have been successfully employed as catalysts in enantioselective synthesis, highlighting the potential of the quinoline scaffold in asymmetric catalysis. acs.org The derivatization of the quinoline ring allows for the fine-tuning of the catalyst's steric and electronic properties to achieve high levels of enantioselectivity.

Mechanism of Homogeneous Catalytic Activity

The mechanism of catalysis by metal-quinoline dicarboxylate complexes is highly dependent on the specific reaction and the metal center involved. However, some general principles can be outlined. The catalytic cycle often involves the following key steps:

Substrate Coordination: The reactant molecules bind to the metal center of the catalyst. The quinoline dicarboxylate ligand can influence this step by modulating the Lewis acidity of the metal and by defining the available coordination sites.

Activation: The coordinated substrate is activated, making it more susceptible to reaction. This can occur through various pathways, such as oxidative addition, reductive elimination, or insertion reactions.

Transformation: The activated substrate is converted into the product.

Product Release: The product molecule detaches from the catalyst, regenerating the active catalytic species for the next cycle.

The quinoline moiety can participate directly in the catalytic cycle, for example, by stabilizing reaction intermediates through π-π stacking interactions or by influencing the redox potential of the metal center. rsc.org The dicarboxylate functionality can also play a role beyond simple coordination, potentially acting as a proton shuttle or participating in hydrogen bonding interactions with the substrate.

Heterogeneous Catalysis

In heterogeneous catalysis, the catalyst is in a different phase from the reactants. This offers significant advantages in terms of catalyst separation and recycling. Quinoline dicarboxylic acids are valuable building blocks for the construction of heterogeneous catalysts, particularly as ligands in supported catalysts and as linkers in metal-organic frameworks (MOFs).

Quinoline Dicarboxylic Acid Derivatives as Ligands in Supported Catalysts

Quinoline dicarboxylic acids can be used to anchor metal complexes onto solid supports, such as silica, alumina, or polymers. The carboxylic acid groups can form strong covalent or ionic bonds with the surface of the support material. osti.gov This immobilization prevents the catalyst from leaching into the reaction mixture, facilitating its recovery and reuse.

The use of carboxylic acid-functionalized ligands has been shown to impact the activity and recyclability of platinum single-atom catalysts on ceria supports. osti.gov The carboxylic acid groups coordinate to the surface, providing stable anchoring points for the metal complex. In the context of this compound, one or both of the carboxylate groups could be utilized for surface attachment, while the quinoline nitrogen and the remaining carboxylate group coordinate to the catalytically active metal center. The ethyl group might influence the interaction of the complex with the support and the accessibility of the active site.

Role of Metal-Organic Frameworks (MOFs) in Catalytic Processes

Metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters connected by organic ligands. Quinoline dicarboxylic acids are excellent candidates for use as organic linkers in the synthesis of MOFs due to their rigidity and ability to form multiple coordination bonds. nih.govnih.gov

A luminescent Zr(IV)-based MOF synthesized using quinoline-2,6-dicarboxylic acid has demonstrated the potential of this class of compounds in creating functional materials. nih.gov While this particular MOF was studied for sensing applications, the inherent porosity and high surface area of MOFs make them highly attractive for catalysis. The quinoline dicarboxylic acid linkers can provide catalytically active sites themselves, or they can serve as a scaffold for post-synthetic modification to introduce catalytic functionalities.

MOFs based on quinoline dicarboxylic acids can act as heterogeneous catalysts in several ways:

Lewis Acidity: The metal nodes within the MOF structure can function as Lewis acid sites, catalyzing reactions such as aldol (B89426) condensations and cyanosilylation.

Brønsted Acidity: Functional groups on the quinoline linker, such as uncoordinated carboxylic acid groups, can act as Brønsted acid sites. nih.gov

Redox Activity: MOFs containing redox-active metal centers or linkers can catalyze oxidation or reduction reactions.

Encapsulation of Catalytic Species: The pores of the MOF can be used to encapsulate catalytically active metal nanoparticles or enzymes, providing size and shape selectivity.

The 7-ethyl group in this compound could influence the pore size and hydrophobicity of the resulting MOF, thereby affecting its catalytic performance for specific reactions.

Specific Reaction Types and Scope of Catalytic Application

The catalytic applications of systems based on quinoline dicarboxylic acids are broad and continue to expand. Based on the chemistry of related compounds, catalysts derived from this compound could be expected to be active in a variety of organic transformations.

Table 1: Potential Catalytic Applications of this compound Based Systems

Catalytic System Reaction Type Potential Role of this compound
Homogeneous Metal Complexes Oxidation Reactions Ligand to stabilize high-valent metal species and modulate redox potential. mdpi.com
C-H Bond Functionalization Directing group and ligand to facilitate selective C-H activation. rsc.org
Coupling Reactions (e.g., Suzuki, Heck) Ligand to stabilize the active metal catalyst and promote catalytic turnover. researchgate.net
Asymmetric Synthesis Chiral ligand backbone for enantioselective transformations. acs.org
Heterogeneous Supported Catalysts Hydrogenation/Dehydrogenation Anchor for metal nanoparticles, preventing aggregation and improving stability.
Hydrosilylation Ligand to create well-defined, recyclable single-atom catalysts. osti.gov
Metal-Organic Frameworks (MOFs) Friedländer Annulation Acidic linker or metal node to catalyze the synthesis of quinolines. nih.gov
Degradation of Pollutants Electrocatalytic or photocatalytic framework for environmental remediation. rsc.org

The synthesis of quinoline derivatives itself is a significant area where these compounds can find application. For example, the Friedländer annulation, a condensation reaction to produce polysubstituted quinolines, can be catalyzed by both homogeneous and heterogeneous acid catalysts. nih.gov MOFs or supported catalysts derived from this compound could provide reusable and efficient catalytic systems for such syntheses.

Applications in Materials Science

Polymeric Materials

The dicarboxylic acid functionality of the compound allows it to serve as a monomer in polymerization reactions, enabling its integration into various polymer backbones.

7-Ethylquinoline-2,3-dicarboxylic acid can be incorporated into polymer chains primarily through polycondensation reactions. nih.gov This process typically involves reacting the dicarboxylic acid with a suitable co-monomer, such as a diol or a diamine, to form polyesters or polyamides, respectively. nih.govgoogle.com The reaction forms ester or amide linkages, with the 7-ethylquinoline-2,3-dicarboxylate unit becoming an integral part of the polymer backbone.

The synthesis of such polymers might require specific conditions, such as high temperatures and vacuum, to facilitate the removal of byproducts like water and drive the reaction towards high molecular weight polymers. nih.gov The use of catalysts can also be crucial in achieving desirable polymer characteristics. nih.gov Another advanced approach for creating robust, porous polymers is through the synthesis of Covalent Organic Frameworks (COFs), which has been demonstrated with other quinoline-carboxylic acid derivatives. mdpi.com This method could potentially be adapted for this compound to create highly ordered, crystalline polymeric materials.

The inclusion of the 7-ethylquinoline (B1616307) moiety into a polymer chain is expected to impart specific functionalities. Quinoline (B57606) derivatives are known for their inherent thermal stability, and their incorporation could enhance the thermal properties of the resulting polymers. nih.gov Furthermore, the quinoline ring system is electronically active and often photoluminescent, suggesting that polymers containing this unit could exhibit unique optical and electronic properties. nih.govnih.gov

By carefully selecting co-monomers and controlling the polymerization process, it is possible to develop functional polymers with properties tailored for specific applications. For instance, the rigidity of the quinoline unit could be balanced with flexible aliphatic chains from the co-monomer to control the mechanical properties of the final material. The precise arrangement of these functional units, as seen in the development of sequence-controlled copolyesters, can lead to materials with improved biodegradability and controlled physical properties like melting and glass transition temperatures. nih.gov The development of COFs from quinoline-based monomers has also shown promise in creating materials with high porosity and stability, suitable for applications in adsorption and catalysis. mdpi.com

Metal-Organic Framework (MOF) Linkers

The two carboxylic acid groups of this compound are ideally positioned to act as a chelating or bridging ligand, connecting metal ions to form extended networks known as Metal-Organic Frameworks (MOFs). google.com The nitrogen atom in the quinoline ring can also participate in coordination, making it a versatile multidentate linker.

Research has demonstrated the successful synthesis of coordination polymers and MOFs using quinoline-2,3-dicarboxylic acid (H₂qldc), the parent compound of the 7-ethyl derivative. ingentaconnect.comrsc.org Typically, these materials are synthesized under hydrothermal conditions, where the quinoline dicarboxylate ligand and a metal salt are reacted in a suitable solvent. ingentaconnect.com

For example, two-dimensional (2D) coordination polymers of cobalt(II) and manganese(II) have been synthesized with the formula {[M(2,3-qldc)(H₂O)]}n (where M=Co or Mn). ingentaconnect.com In these structures, the fully deprotonated quinoline-2,3-dicarboxylate ligand acts as a linker, connecting the metal atoms to form a 2D network. ingentaconnect.com Similarly, other quinoline dicarboxylates, such as quinoline-2,4-dicarboxylic acid and quinoline-2,6-dicarboxylic acid, have been used to construct robust 3D frameworks with metal ions like lanthanides and zirconium. nih.govnih.govrsc.org These examples strongly suggest that this compound would be an effective building block for designing new MOFs with potentially novel topologies and properties. The choice of metal ion, solvent, and reaction temperature are critical parameters that influence the final structure of the framework. nih.govuniversityofgalway.ie

Compound Metal Ion Synthesis Method Resulting Structure Reference
{[Co(2,3-qldc)(H₂O)]}nCo(II)Hydrothermal2D coordination polymer ingentaconnect.com
{[Mn(2,3-qldc)(H₂O)]}nMn(II)Hydrothermal2D coordination polymer ingentaconnect.com
MnL(phen)(H₂O)·H₂OMn(II)N/A1D chain-like structure rsc.org
Co(HL)₂(PPA)·4H₂OCo(II)N/A1D chain-like structure rsc.org
[Ln₂(Qdca)₃(H₂O)₄]·H₂ONd(III), Eu(III), Tb(III)Hydrothermal3D coordination polymer nih.gov
[Zr₆O₆(OH)₂(CF₃COO)₂(QDA)₄(H₂O)₄]Zr(IV)Solvothermal3D Metal-Organic Framework nih.gov

Table showing examples of MOFs and coordination polymers synthesized from various quinoline dicarboxylate ligands.

The properties of MOFs constructed from quinoline dicarboxylate ligands can be tuned in several ways. The introduction of different metal ions can lead to isostructural frameworks with varied electronic or magnetic properties. ingentaconnect.com The functionality of the ligand itself is also a key tuning parameter. The ethyl group at the 7-position of this compound, for example, could influence the pore size and surface chemistry of the resulting MOF compared to its non-substituted counterpart.

Furthermore, the incorporation of ancillary ligands can modify the final structure and properties. rsc.org Quinoline-based MOFs have shown promising functional properties, including solid-state fluorescence and thermal stability. ingentaconnect.com A luminescent zirconium-based MOF synthesized from quinoline-2,6-dicarboxylic acid demonstrated high selectivity and sensitivity for detecting certain nitroaromatics and metal ions, highlighting its potential for chemical sensing applications. nih.govrsc.org The electrocatalytic activity of cobalt and manganese complexes with quinoline-2,3-dicarboxylic acid has also been explored for the degradation of organic dyes. rsc.org This suggests that MOFs derived from this compound could be designed to have tunable porosity, luminescence, and catalytic activity for specific applications.

Optoelectronic Materials

The inherent electronic and photophysical properties of the quinoline ring system make its derivatives, including this compound, attractive components for optoelectronic materials. nih.gov The fusion of a benzene (B151609) and a pyridine (B92270) ring creates an extended π-conjugated system that can participate in electronic transitions, often leading to fluorescence. nih.gov

Coordination polymers and MOFs incorporating quinoline carboxylate ligands frequently exhibit luminescent properties. nih.govingentaconnect.com These properties are a result of intraligand fluorescence, which can sometimes be modulated by the coordinated metal ion. nih.gov For instance, a zirconium MOF with a quinoline dicarboxylate ligand was found to be highly luminescent and effective as a sensor for detecting specific ions and molecules through fluorescence quenching. nih.govrsc.org

By incorporating this compound into either polymers or MOFs, it is possible to create materials with tailored optoelectronic characteristics. The ethyl group may subtly alter the emission wavelength or quantum yield compared to the parent compound. Such materials could find potential use in applications like light-emitting diodes (LEDs), chemical sensors, or photodetectors. The design of quinolinyl analogues is an active area of research for developing agents with specific optical properties for imaging and diagnostics. nih.gov

Development of Fluorescent Probes and Sensors

While direct research on this compound as a fluorescent probe is not extensively documented, the broader class of quinoline dicarboxylic acid derivatives has been successfully developed into fluorescent tags and sensors. nih.gov The synthesis of various quinoline dicarboxylic esters with different electron-donating or electron-withdrawing substituents has been a key area of research. nih.govacs.org

These studies have shown that modifying the substituents on the quinoline ring is a powerful strategy for tuning the photophysical properties of these molecules. nih.gov For instance, the introduction of electron-releasing groups, such as the ethyl group in this compound, is anticipated to cause a red shift in the absorption spectrum, which allows for excitation in the visible region of the electromagnetic spectrum. nih.govacs.org This is a desirable characteristic for biological imaging, as it minimizes background interference from native biomolecules.

Research into related quinoline derivatives has yielded fluorophores with a range of beneficial properties, including:

Large Stokes shifts: This is the difference between the maximum absorption and emission wavelengths. A large Stokes shift is advantageous as it minimizes self-quenching and improves signal-to-noise ratio. nih.gov

Good fluorescence quantum yields: This indicates high emission efficiency. nih.gov

Emission in the visible green-yellow region: This spectral range is often sought after for compatibility with common imaging instrumentation. nih.gov

Reasonable two-photon absorption (TPA) in the near-infrared (NIR) region: TPA allows for deeper tissue penetration and reduced phototoxicity, making these probes suitable for in-vivo imaging. nih.gov

These small, functionalizable, and non-toxic fluorophores serve as promising platforms for creating advanced, fluorescence-based sensors for physiological experiments. nih.gov For example, other quinoline-based fluorescent probes have been effectively used for the sensitive and selective detection of metal ions like Zn(II) in biological and environmental systems. bohrium.comarabjchem.org The dicarboxylic acid groups can act as chelating sites for metal ions, leading to a detectable change in the fluorescence signal upon binding.

Table 1: Photophysical Properties of Substituted Quinoline Dicarboxylic Esters

Substituent Max Absorption (nm) Max Emission (nm) Stokes Shift (nm) Quantum Yield (%)
6-NEt2 419 551 132 47
7-NEt2 415 550 135 32
8-NEt2 400 555 155 18
6-OMe 352 496 144 22
7-OMe 344 492 148 29

Data derived from studies on various substituted quinoline dicarboxylic esters as fluorescent tags. nih.gov

Exploration of Optical Applications for Quinoline Dicarboxylic Acid Derivatives

The exploration of quinoline dicarboxylic acid derivatives extends beyond fluorescent probes into broader optical applications, largely due to their inherent photophysical properties. The quinoline structure itself is photoactive, and its derivatives are known for their strong Raman activity, UV absorbance, and fluorescence. acs.orgnih.gov

The general molecular formula for dicarboxylic acids is HO₂C−R−CO₂H, where R is an aliphatic or aromatic group. sigmaaldrich.com In the case of this compound, the 'R' group is the 7-ethylquinoline core. The dicarboxylic acid functional groups play a crucial role, not only in tuning the electronic properties but also in enhancing water solubility and providing anchoring points for attachment to other molecules or surfaces, such as gold or silver nanoparticles. acs.org

This functional versatility makes quinoline dicarboxylic acid derivatives suitable for creating multimodal diagnostic probes that combine techniques like Raman scattering, chirality, and fluorescence. acs.org For instance, synthesized quinoline derivatives have demonstrated strong optical activity, making them promising for use as multimodal diagnostic tools. acs.org

Furthermore, the chemical stability and solubility of quinoline derivatives in organic solvents have led to their investigation in third-generation photovoltaics. nih.gov They are considered for use in the active layers of polymer solar cells and as sensitizers in dye-sensitized solar cells. nih.gov The ability to control the synthesis and achieve specific optoelectronic properties makes them attractive materials for these applications. nih.gov

Table 2: Physical and Chemical Properties of this compound

Property Value
Molecular Formula C₁₃H₁₁NO₄
Molecular Weight 245.23 g/mol
Exact Mass 245.06880783
Boiling Point 438.5°C at 760 mmHg
Flash Point 219°C
Density 1.404 g/cm³
LogP 2.19360
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 5
Rotatable Bond Count 3

Data sourced from chemical property databases. lookchem.com

Biological Mechanisms and Molecular Interaction Studies

Enzyme Inhibition Mechanisms

The potential for 7-Ethylquinoline-2,3-dicarboxylic acid to act as an enzyme inhibitor is a primary area of scientific interest. The quinoline (B57606) scaffold is a well-known pharmacophore present in numerous enzyme inhibitors.

Dihydroorotate Dehydrogenase (DHODH) Inhibition Studies

Dihydroorotate dehydrogenase (DHODH) is a crucial enzyme in the de novo pyrimidine biosynthesis pathway, making it a significant target in the treatment of cancer and autoimmune diseases. nih.govwikipedia.orgnih.gov The core structure of quinoline carboxylic acids has been identified as a key element for interaction with DHODH. nih.gov Specifically, the carboxylate group can form important interactions, such as a salt bridge with arginine residues within the enzyme's binding pocket. nih.gov While extensive research exists for 4-quinoline carboxylic acids as DHODH inhibitors, specific inhibitory studies on this compound are not currently available in the scientific literature. nih.govosti.gov Future research would be necessary to determine its IC50 value and specific binding mode.

Bacterial DNA Gyrase and Topoisomerase IV Inhibition Mechanisms

Bacterial DNA gyrase and topoisomerase IV are essential type II topoisomerases that regulate DNA topology and are validated targets for antibacterial agents. nih.govnih.govnih.gov Quinolones, a major class of antibiotics, function by trapping these enzymes in a complex with DNA, leading to double-strand breaks and cell death. nih.govresearchgate.net The activity of quinolones is often linked to their ability to bind to both the enzyme and the DNA. While the general quinoline structure is fundamental to this class of inhibitors, the specific effects of substitutions at the 2, 3, and 7 positions of this compound on the inhibition of these bacterial enzymes have not been documented.

Glutamate Vesicular Transport (GVT) Protein Inhibition

Vesicular glutamate transporters (VGLUTs) are responsible for loading glutamate into synaptic vesicles, a critical step in excitatory neurotransmission. nih.govwikipedia.orgresearchgate.net There is evidence that certain substituted quinoline-dicarboxylic acids can act as inhibitors of this transport system. However, these studies have primarily focused on quinoline-2,4-dicarboxylic acids, and there is no specific data available regarding the inhibitory activity of this compound on GVT proteins.

Modulation of Other Enzyme Activities and Their Mechanisms

The versatile quinoline nucleus is found in inhibitors of a wide range of other enzymes. For instance, various quinoline derivatives have been investigated as inhibitors of protein kinase CK2 and receptor tyrosine kinases like VEGFR and EGFR. nih.govnih.gov These interactions often involve the quinoline core binding within ATP-binding sites or other allosteric sites. Without specific experimental data, the capacity of this compound to modulate other enzyme activities remains speculative.

Molecular Target Identification and Binding Affinity Studies

Identifying the specific molecular targets and quantifying the binding affinity are essential steps in characterizing a compound's pharmacological profile.

Protein Binding Studies and Interaction Dynamics

Protein binding studies for quinoline-based compounds often reveal interactions with key amino acid residues in the target's active site. For DHODH inhibitors based on the quinoline scaffold, interactions within a hydrophobic channel are common. nih.gov Similarly, quinoline-based inhibitors of protein kinases have been shown through molecular docking to form hydrogen bonds and hydrophobic interactions within the ATP-binding site. researchgate.net

However, specific protein binding studies and interaction dynamics for this compound have not been published. Computational modeling, such as molecular docking, could provide initial insights into its potential binding modes and affinities with various protein targets, but this would require experimental validation.

Receptor Interaction Analysis and Specificity

While direct experimental studies on the receptor binding profile of this compound are not extensively detailed in publicly available literature, its structural features strongly suggest it functions as a competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor. This class of drugs inhibits the action of the NMDA receptor, a key player in synaptic transmission and plasticity in the central nervous system. nih.govwikipedia.org

Competitive NMDA receptor antagonists typically bind to the glutamate recognition site on the GluN2 subunit of the NMDA receptor complex. acs.orgacs.org The NMDA receptor is composed of various subunits, with the GluN2A-D subtypes being particularly important for antagonist binding and selectivity. acs.orgnih.gov The specific affinity of a ligand for different GluN2 subunits dictates its pharmacological profile. For instance, many competitive antagonists exhibit a rank order of affinity of GluN2A > GluN2B > GluN2C > GluN2D. acs.org However, certain structural modifications, particularly the introduction of bulky substituents, can alter this selectivity, sometimes leading to an increased affinity for GluN2C and GluN2D subunits. acs.orgacs.org

Given the structure of this compound, it is hypothesized to interact with the ligand-binding domain of a GluN2 subunit. The dicarboxylic acid moiety is crucial for mimicking the endogenous ligand glutamate and anchoring the molecule within the binding site. The quinoline ring system provides a rigid scaffold and introduces a bulky, aromatic component that likely influences its antagonist activity and subunit specificity. The precise interactions and specificity for GluN2 subunits would need to be confirmed through dedicated radioligand binding assays and electrophysiological studies.

Structure-Activity Relationship (SAR) in Biological Contexts

The biological activity of this compound is intrinsically linked to its chemical structure. The interplay between the quinoline scaffold, the ethyl substituent, and the two carboxylic acid groups determines its potency and selectivity as a receptor antagonist.

The quinoline ring is a prominent scaffold in medicinal chemistry, known to be a key component in a wide array of pharmacologically active compounds with diverse biological activities, including anticancer, antiviral, and antimalarial properties. nih.govnih.gov In the context of NMDA receptor antagonists, the quinoline core serves as a rigid, aromatic structure that can be strategically modified to enhance binding affinity and selectivity.

Alterations to the quinoline scaffold, such as the introduction of different substituents or changes in their position, would be expected to modulate the bioactivity of the molecule. For instance, increasing the bulk or altering the electronic properties of the substituent at the 7-position could either enhance or diminish its antagonist activity, depending on the topology of the receptor binding site.

The presence of two carboxylic acid groups at the 2 and 3-positions of the quinoline ring is a critical determinant of the biological activity of this compound. These acidic moieties are essential for the molecule's ability to act as a competitive antagonist at glutamate receptors.

In competitive NMDA receptor antagonists, the dicarboxylic acid groups mimic the structure of glutamate, the endogenous agonist. nih.gov One of the carboxylic acid groups typically interacts with a positively charged residue, such as an arginine, in the glutamate binding site, while the other forms additional hydrogen bonds, effectively anchoring the antagonist in the receptor's active site and preventing the binding of glutamate.

The spatial arrangement of these carboxylic acid groups is crucial. The rigid quinoline scaffold holds them in a specific orientation that is optimal for binding to the antagonist conformation of the receptor. The distance between the two carboxyl groups is a key factor that often distinguishes agonists from antagonists. acs.org While agonists typically have a shorter inter-acidic group chain length, the more constrained and wider separation in compounds like this compound is characteristic of competitive antagonists. acs.org Therefore, these carboxylic acid groups are not only vital for molecular recognition but are also fundamental to the compound's mechanism of action as a receptor antagonist.

Environmental Detection and Analytical Method Development

Trace Determination of Quinoline (B57606) Dicarboxylic Acids in Environmental Matrices

No published research was found describing the trace determination of 7-Ethylquinoline-2,3-dicarboxylic acid in any environmental matrices.

Optimization of Sample Preparation and Extraction Protocols

There are no specific sample preparation or extraction protocols documented for the analysis of this compound from environmental samples.

Application of Chromatographic Techniques (e.g., HPLC, GC-MS)

While chromatographic methods are widely used for the analysis of quinoline derivatives and dicarboxylic acids in general, no studies were found that specifically apply these techniques to the detection or quantification of this compound.

Method Validation and Performance Evaluation

In the absence of any established analytical methods for this compound, there is consequently no information available regarding method validation or performance evaluation.

Determination of Limits of Detection and Quantification

No data on the limits of detection (LOD) or limits of quantification (LOQ) for this compound have been published.

Assessment of Recovery and Cross-Reactivity

There are no available studies assessing the recovery or cross-reactivity for any analytical method pertaining to this compound.

Environmental Fate and Transformation Studies of Related Quinoline Carboxylic Acids

The environmental persistence, mobility, and transformation of quinoline carboxylic acids are of significant interest due to their potential entry into ecosystems through industrial and agricultural activities. While specific data on this compound is limited, studies on related quinoline carboxylic acids and the parent quinoline molecule provide valuable insights into their likely environmental behavior, including biodegradation, sorption, and photodegradation processes.

Microbial degradation is a primary pathway for the transformation of quinoline and its derivatives in the environment. nih.govnih.govdtu.dk Soil and water microorganisms have demonstrated the ability to utilize quinoline-4-carboxylic acid as a sole source of carbon and energy. nih.govnih.gov Several bacterial strains, including Microbacterium sp., Agrobacterium sp., and Pimelobacter simplex, have been isolated from soil and are capable of degrading quinoline-4-carboxylic acid. nih.gov The degradation process often begins with hydroxylation of the quinoline ring system. dtu.dk

For instance, the aerobic degradation of quinoline is frequently initiated by a hydroxylation reaction to form 2-hydroxyquinoline, which then undergoes further oxidation and ring cleavage. dtu.dk Studies on the degradation of quinoline-4-carboxylic acid by Microbacterium sp. and Pimelobacter simplex have identified several key metabolites, indicating a stepwise breakdown of the molecule. nih.govnih.gov These findings suggest that the fused ring structure of quinoline carboxylic acids can be cleaved and mineralized by environmental microbes.

The table below summarizes the bacterial strains and metabolites identified in the degradation of quinoline-4-carboxylic acid.

Bacterial StrainIdentified MetabolitesReference
Microbacterium sp. H22-oxo-1,2-dihydroquinoline-4-carboxylic acid, 8-hydroxycoumarin-4-carboxylic acid, 2,3-dihydroxyphenyl-succinic acid nih.gov
Agrobacterium sp. 1B2-oxo-1,2-dihydroquinoline-4-carboxylic acid, 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid nih.gov
Pimelobacter simplex 4B and 5B2-oxo-1,2-dihydroquinoline-4-carboxylic acid, 8-hydroxycoumarin-4-carboxylic acid nih.gov

Sorption to soil and sediment is another critical process influencing the environmental fate of quinoline carboxylic acids. This process controls their mobility in the subsurface and their bioavailability for microbial degradation. The extent of sorption is influenced by soil properties such as organic matter content and the type of clay minerals present, as well as the pH of the surrounding environment. geoscienceworld.orgunl.eduresearchgate.net For quinoline itself, sorption is higher in acidic subsoils, pointing to the importance of ion exchange of the protonated form of the compound. unl.edu The presence of organic matter is a major factor in the adsorption of some quinoline carboxylic acid herbicides. geoscienceworld.org The sorption behavior of different quinoline compounds can vary, with some showing affinity for mineral surfaces and others for organic matter. psu.edu

Photodegradation can also contribute to the transformation of quinoline compounds in aquatic environments. Studies on quinoline have shown that it can be degraded under the influence of light, particularly in the presence of photocatalysts like titanium dioxide (TiO2). capes.gov.br This process involves the generation of reactive oxygen species that attack the quinoline molecule, leading to its breakdown. The fluorescence properties of quinoline compounds have been extensively studied and are relevant to their photochemical behavior. nih.gov While specific photodegradation studies on this compound are not available, the quinoline core suggests a potential for photochemical transformation.

The following table outlines the primary environmental fate processes for related quinoline compounds.

Environmental ProcessKey FactorsObservations for Related QuinolinesReference
Biodegradation Microbial populations, nutrient availability, oxygen levelsDegradation by various bacterial strains; initiation via hydroxylation and subsequent ring cleavage. nih.govnih.govdtu.dk
Sorption Soil organic carbon, clay content, pHSorption to soil and subsurface materials reduces mobility; influenced by the compound's ionization state. unl.eduresearchgate.netdtu.dk
Photodegradation Light intensity, presence of photosensitizersDegradation of quinoline in water is enhanced by photocatalysts like TiO2. capes.gov.br

Q & A

Q. Table 1: Key Synthesis Parameters

ParameterCondition
Temperature215–220°C
Solvent/Reagent Ratio3:1 (triethyl methanetricarboxylate)
Yield>85%
Reagent Recovery Loss<5%

Basic: What safety protocols are critical for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves (EN374 standard), lab coats, and safety goggles. For aerosol exposure, employ NIOSH/CEN-certified respirators (P95/P1 for low exposure; OV/AG/P99 for high exposure) .
  • Emergency Procedures:
    • Skin Contact: Wash with soap/water for 15 min; remove contaminated clothing .
    • Eye Exposure: Rinse with water for 15 min, ensuring eyelids are open .
    • Inhalation: Move to fresh air; monitor for persistent respiratory irritation .

Basic: What analytical techniques are suitable for characterizing this compound?

Methodological Answer:

  • Structural Confirmation: Use X-ray crystallography (single-crystal XRD) for absolute configuration determination, as demonstrated for pyridine-2,3-dicarboxylic acid analogs .
  • Purity Assessment: Employ HPLC with UV detection (λ = 254 nm) and compare retention times against certified standards.
  • Quantitative Analysis: Utilize deuterated solvents (e.g., MeOD) in NMR for integration of proton signals; reference internal standards like NHND for accuracy .

Advanced: How can this compound be integrated into metal-organic frameworks (MOFs) for corrosion resistance?

Methodological Answer:

  • Ligand Design: Coordinate the dicarboxylic acid group with transition metals (e.g., Cu²⁺ or Mn²⁺) in DMF/ethanol solvent systems. Optimize molar ratios (metal:ligand = 1:2) to enhance framework stability .
  • Composite Synthesis: Incorporate graphene oxide (GO) during MOF crystallization to improve hydrophobicity and barrier properties. Characterize via FTIR (carboxylate stretch at ~1650 cm⁻¹) and BET surface area analysis (>800 m²/g).

Advanced: How should researchers address contradictions in toxicity data for quinoline-dicarboxylic acid derivatives?

Methodological Answer:

  • Data Reconciliation: Conduct in vitro assays (e.g., Ames test for mutagenicity) to resolve discrepancies between QSAR predictions and empirical data. For example, pyridine-2,3-dicarboxylic acid shows no IARC carcinogenicity but may cause respiratory sensitization .
  • Tiered Testing: Prioritize acute toxicity studies (OECD 423) followed by chronic exposure assays (OECD 453) to fill data gaps identified in SDS documents .

Advanced: What role does this compound play in Ziegler-Natta catalytic systems?

Methodological Answer:

  • Internal Electron Donor (IED): Use ester derivatives (e.g., dimethyl or diethyl esters) to modulate catalyst stereoselectivity. For 1-butene polymerization, dimethyl esters yield isotactic polybutene (97% isotacticity) with narrow PDI (5.6) .
  • Optimization: Pair with diisobutyldimethoxysilane as an external donor to enhance activity (>90% yield) and control molecular weight (Mw ~98.1×10⁴).

Advanced: What challenges arise in quantifying trace amounts of this compound, and how can they be mitigated?

Methodological Answer:

  • Interference Issues: Co-eluting impurities in HPLC can be resolved using ion-pair chromatography (0.1% TFA in mobile phase).
  • Detection Limits: Employ LC-MS/MS with MRM transitions (e.g., m/z 232→184 for quinoxaline analogs) for ppt-level sensitivity .

Advanced: How does alkaline stability impact the storage and application of this compound?

Methodological Answer:

  • Stability Testing: Incubate the compound in 1M KOH at 60°C for 24h. Monitor degradation via UV-Vis (loss of absorbance at 270 nm) .
  • Mitigation: Store in anhydrous, inert atmospheres (argon) at 4°C. Avoid prolonged exposure to bases in synthetic workflows.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Ethylquinoline-2,3-dicarboxylic acid
Reactant of Route 2
7-Ethylquinoline-2,3-dicarboxylic acid

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